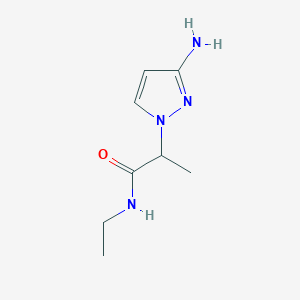

2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide is a chemical compound with a unique structure that includes a pyrazole ring, an amino group, and an ethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds. One common method involves the reaction of 3-amino-1H-pyrazole with ethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce hydrazine derivatives. Substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

Biological Activities

The biological activities of 2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide are largely attributed to the pyrazole scaffold. Research indicates that compounds with this structure exhibit:

- Antitumor Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, certain pyrazole-based compounds have demonstrated IC50 values in the low nanomolar range against various cancer cell lines .

- Anti-inflammatory Properties : Pyrazole derivatives are known to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .

- Enzyme Inhibition : The compound has been explored as a selective inhibitor for glucose transporters (GLUTs), which are critical in metabolic disorders like diabetes. In silico studies have identified it as a promising candidate for GLUT2 inhibition, showcasing an IC50 range from 0.61 to 19.3 μM .

Case Studies

Several case studies illustrate the applications of this compound:

- Antitumor Study : A recent study synthesized a series of pyrazole derivatives, including this compound, and evaluated their cytotoxicity against human cancer cell lines. The results indicated significant growth inhibition, suggesting a potential role in cancer therapy .

- Metabolic Research : In another study, researchers investigated the compound's effect on glucose uptake in cell lines expressing GLUT transporters. The findings revealed that this compound selectively inhibited GLUT2 over GLUT1 and GLUT4, highlighting its specificity and potential for treating type 2 diabetes .

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

- 2-(3-Amino-1H-pyrazol-1-yl)acetamide

- (3-Amino-1H-pyrazol-1-yl)(dispiro[cyclohexane-1,3′-[1,2,4]trioxolane-5′,2″-tricyclo[3.3.1.1 3,7]decan]-4-yl)methanone

Uniqueness

2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide is unique due to its specific structural features, such as the combination of a pyrazole ring with an ethylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

2-(3-Amino-1H-pyrazol-1-YL)-N-ethylpropanamide is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring, which is known for its ability to interact with various biological targets, potentially leading to therapeutic applications in areas such as cancer treatment, antimicrobial therapy, and anti-inflammatory actions.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_12N_4O, with a molecular weight of approximately 185.22 g/mol. The compound's structure includes:

- A pyrazole ring that contributes to its biological activity.

- An amino group capable of forming hydrogen bonds with biological molecules.

- An N-ethylpropanamide moiety that may influence its pharmacokinetic properties.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The amino group facilitates hydrogen bonding, enhancing binding affinity to target proteins. The pyrazole ring can modulate enzyme activity and receptor function through various biochemical pathways, leading to its observed pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both bacterial and fungal strains. Notably:

- Efficacy against bacteria and fungi : Some derivatives have shown promising results in inhibiting the growth of pathogenic microorganisms, making them potential candidates for developing new antimicrobial agents.

Anticancer Properties

The compound has been evaluated for its anticancer potential:

- Cell Viability Assays : Studies have demonstrated that certain pyrazole derivatives can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells. For example, one derivative exhibited an IC50 value of approximately 4.22 μM against A549 cells, indicating potent anticancer activity .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds like this compound have shown promise in this area:

- Inhibition of Cytokine Release : Certain studies have reported that pyrazole derivatives can significantly reduce the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A notable study evaluated the anticancer effects of several pyrazole derivatives, including this compound. The results indicated that these compounds could induce cell cycle arrest at the G2/M phase and promote apoptosis through modulation of Bcl-2 and Bax expression levels. This suggests a mechanism where the compound not only inhibits cell growth but also actively promotes programmed cell death in cancer cells .

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2-(3-aminopyrazol-1-yl)-N-ethylpropanamide |

InChI |

InChI=1S/C8H14N4O/c1-3-10-8(13)6(2)12-5-4-7(9)11-12/h4-6H,3H2,1-2H3,(H2,9,11)(H,10,13) |

InChI Key |

VPOVQCVGDIDSKC-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C(C)N1C=CC(=N1)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.